Cas no 2305252-85-9 (Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate)

Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate is a fluorinated tetrahydroisoquinoline derivative with a carboxylate ester functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. The fluorine substituent enhances its potential for modulating biological activity and improving metabolic stability. The ester group offers flexibility for further functionalization, such as hydrolysis to carboxylic acids or reduction to alcohols. Its rigid tetrahydroisoquinoline scaffold is valuable for constructing heterocyclic frameworks in medicinal chemistry. The compound is typically handled under standard laboratory conditions, with purity and stability being key considerations for synthetic applications.
Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate structure
2305252-85-9 structure
Product Name:Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
CAS No:2305252-85-9
MF:C11H12FNO2
MW:209.216886520386
CID:5819741
PubChem ID:138987651
Update Time:2025-06-15

Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-6735338
    • 2305252-85-9
    • methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
    • Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
    • Inchi: 1S/C11H12FNO2/c1-15-11(14)10-5-8(12)4-7-6-13-3-2-9(7)10/h4-5,13H,2-3,6H2,1H3
    • InChI Key: SKUOVMYIXOHOAR-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(=O)OC)C2=C(C=1)CNCC2

Computed Properties

  • Exact Mass: 209.08520679g/mol
  • Monoisotopic Mass: 209.08520679g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 38.3Ų

Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6735338-0.05g
methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
2305252-85-9 95.0%
0.05g
$1247.0 2025-03-13
Enamine
EN300-6735338-0.1g
methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
2305252-85-9 95.0%
0.1g
$1307.0 2025-03-13
Enamine
EN300-6735338-0.25g
methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
2305252-85-9 95.0%
0.25g
$1366.0 2025-03-13
Enamine
EN300-6735338-0.5g
methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
2305252-85-9 95.0%
0.5g
$1426.0 2025-03-13
Enamine
EN300-6735338-1.0g
methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
2305252-85-9 95.0%
1.0g
$1485.0 2025-03-13
Enamine
EN300-6735338-2.5g
methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
2305252-85-9 95.0%
2.5g
$2912.0 2025-03-13
Enamine
EN300-6735338-5.0g
methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
2305252-85-9 95.0%
5.0g
$4309.0 2025-03-13
Enamine
EN300-6735338-10.0g
methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
2305252-85-9 95.0%
10.0g
$6390.0 2025-03-13

Additional information on Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate

Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate (CAS No. 2305252-85-9): A Comprehensive Overview

Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate, identified by its CAS number 2305252-85-9, is a significant compound in the field of pharmaceutical chemistry. This molecule has garnered attention due to its structural similarity to natural alkaloids and its potential applications in drug development. The presence of a fluoro substituent and a tetrahydroisoquinoline core makes it an intriguing candidate for further investigation.

The tetrahydroisoquinoline scaffold is a common motif in bioactive molecules, particularly in alkaloids that exhibit a wide range of pharmacological activities. Compounds containing this moiety have been extensively studied for their roles in neurological disorders, cardiovascular diseases, and cancer. The introduction of a fluorine atom at the 7-position of the tetrahydroisoquinoline ring enhances the metabolic stability and binding affinity of the molecule, making it a valuable scaffold for medicinal chemistry.

In recent years, there has been a surge in research focused on developing novel treatments for neurological disorders. Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate has shown promise as a potential therapeutic agent due to its ability to modulate neurotransmitter systems. Studies have indicated that this compound may interact with receptors and enzymes involved in the pathogenesis of conditions such as Parkinson's disease and Alzheimer's disease. The fluorine atom's electronic properties contribute to the compound's ability to cross the blood-brain barrier, which is crucial for central nervous system therapies.

The carboxylate group at the 5-position of the molecule provides a site for further functionalization, allowing chemists to tailor its pharmacological properties. This versatility makes Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate a valuable building block for the synthesis of more complex derivatives. Researchers have explored various modifications to this core structure, aiming to enhance its efficacy and reduce potential side effects.

One of the most compelling aspects of Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate is its potential in oncology research. Preclinical studies have demonstrated that derivatives of tetrahydroisoquinoline can inhibit the growth of certain cancer cell lines by targeting specific signaling pathways. The fluorine substituent appears to enhance these effects by improving the compound's bioavailability and binding affinity to its biological targets. This has led to interest in developing fluorinated tetrahydroisoquinolines as novel anticancer agents.

The synthesis of Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate involves multi-step organic reactions that require careful optimization. The introduction of the fluoro group typically requires specialized techniques such as halogen exchange or metal-catalyzed cross-coupling reactions. These synthetic strategies ensure high yield and purity, which are essential for pharmaceutical applications. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating further research and development.

In conclusion, Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate (CAS No. 2305252-85-9) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for developing treatments for neurological disorders and cancer. Ongoing studies continue to explore its pharmacological properties and synthetic pathways, paving the way for new therapeutic interventions.

Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen